Propylamine Hydroiodide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propylamine Hydroiodide can be synthesized by reacting propylamine with hydroiodic acid. The reaction typically involves adding hydroiodic acid to propylamine under controlled conditions, followed by purification steps to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful handling of reactants and optimization of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Propylamine Hydroiodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction: It can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles and oxidizing or reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated products, while oxidation reactions could produce corresponding amine oxides .

Applications De Recherche Scientifique

Applications in Solar Cell Technology

One of the most significant applications of propylamine hydroiodide is its role in enhancing the performance of perovskite solar cells. Recent studies have shown that this compound can effectively passivate defects in perovskite films, leading to improved photovoltaic performance.

Case Study: Defect Passivation in Perovskite Solar Cells

- Research Findings : A study demonstrated that treatment with this compound resulted in a notable increase in open-circuit voltage (from 1.08 V to 1.15 V) and power conversion efficiency (from 19.3% to 21.9%) when a concentration of 1 mg/mL was used .

- Data Table: Performance Metrics of PAI-Treated Solar Cells

| Parameter | Control Group | PAI-Treated Group |

|---|---|---|

| Open-Circuit Voltage (V) | 1.08 | 1.15 |

| Fill Factor (%) | 75.2 | 78.9 |

| Power Conversion Efficiency (%) | 19.3 | 21.9 |

This enhancement is attributed to the ability of this compound to reduce residual lead iodide in the perovskite film, thereby increasing the charge extraction capability .

Pharmaceutical Applications

This compound has also been explored for its potential in pharmaceutical formulations, particularly as an intermediate in the synthesis of various bioactive compounds.

Case Study: Synthesis of H3 Receptor Antagonists

- Research Findings : Propylamine derivatives have been synthesized and evaluated for their antagonistic activity on histamine H3 receptors, which are critical in neurological functions. The introduction of propylamine groups significantly enhanced the activity of certain compounds .

- Data Table: Antagonistic Activities of Propylamine Derivatives

| Compound ID | Substituent | IC50 (nM) |

|---|---|---|

| 3l | Methyl | <10 |

| 3m | Para-chlorophenyl | <20 |

| 3n | Biphenyl | >100 |

These findings indicate that this compound can serve as a valuable building block for developing new therapeutic agents targeting neurological disorders.

Chemical Analysis and Synthesis

In addition to its applications in solar cells and pharmaceuticals, this compound is utilized in chemical analysis and as a reagent in various synthetic pathways.

Mécanisme D'action

The mechanism by which Propylamine Hydroiodide exerts its effects involves the passivation of defects in perovskite films. It interacts with the surface and grain boundary defects, reducing non-radiative recombination and enhancing the overall performance of the material . The molecular targets include the defect sites within the perovskite structure, and the pathways involved are primarily related to defect passivation and charge carrier dynamics .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethylamine Hydroiodide

- Methylamine Hydroiodide

- Butylamine Hydroiodide

Comparison

Compared to similar compounds, Propylamine Hydroiodide offers unique advantages in terms of its ability to form stable 2D and 3D hybrid perovskite structures. This results in improved stability and electronic properties of the perovskite films . Additionally, its longer alkyl chain compared to ethylamine and methylamine hydroiodides provides better defect passivation and enhanced material properties .

Activité Biologique

Propylamine hydroiodide (PAI) is a compound derived from propylamine and hydroiodic acid, notable for its diverse applications in both biological and material sciences. This article focuses on its biological activity, particularly its role in enhancing the performance of perovskite solar cells and its potential implications in pharmaceutical research.

PAI is characterized by its molecular formula and is typically encountered as a white crystalline solid. Its structure allows it to interact effectively with various biological systems, making it a subject of interest in pharmacological studies.

PAI has been shown to enhance the performance of perovskite solar cells by acting as a defect passivation agent. This property is crucial as defects in perovskite films can lead to non-radiative recombination, which reduces the efficiency of solar cells. The amine groups in PAI form hydrogen bonds with iodide ions, thereby stabilizing the perovskite structure and improving charge extraction capabilities .

2. Effects on Solar Cell Performance

Recent studies have demonstrated that PAI can significantly improve the power conversion efficiency (PCE) of perovskite solar cells. For instance:

- Efficiency Improvement : Devices treated with PAI exhibited an increase in open-circuit voltage from 1.08 V to 1.15 V and a fill factor improvement from 75.2% to 78.9%, leading to a certified efficiency of 21% .

- Stability : PAI-treated devices maintained 90% of their original efficiency after 200 hours of continuous illumination, compared to only 80% for untreated devices .

| Parameter | Untreated Device | PAI-Treated Device |

|---|---|---|

| Open-Circuit Voltage (V) | 1.08 | 1.15 |

| Fill Factor (%) | 75.2 | 78.9 |

| Power Conversion Efficiency (%) | 19.3 | 21.9 |

| Efficiency after 200 hours (%) | 80 | 90 |

Case Study 1: Enhanced Solar Cell Efficiency

A study conducted by You et al. reported that PAI was used as a post-treatment for perovskite films, resulting in a substantial reduction in surface defects and improved charge extraction capabilities . The study highlighted that optimal concentrations of PAI led to significant improvements in device performance metrics.

Case Study 2: Toxicological Assessment

Research into related compounds has shown that amines can exhibit varying degrees of toxicity depending on their structure and dosage. While direct toxicity studies on PAI are scarce, related compounds like dimethylaminopropyl chloride have been assessed for their safety profiles, indicating the need for careful evaluation when considering PAI for pharmaceutical applications .

Propriétés

IUPAC Name |

propan-1-amine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.HI/c1-2-3-4;/h2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAPQOZCVIEHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

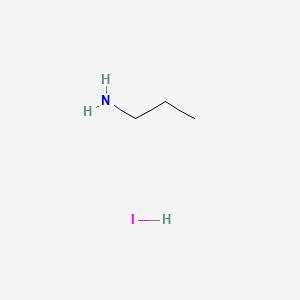

CCCN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14488-45-0 | |

| Record name | Propylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propylamine hydroiodide interact with perovskite films in solar cell applications?

A1: this compound (PAI) acts as a surface passivating agent for perovskite films. [] Instead of forming a new perovskite material, PAI directly interacts with the perovskite surface during the annealing process. This interaction effectively passivates surface defects, reducing non-radiative recombination, which is detrimental to solar cell efficiency. []

Q2: What are the implications of using this compound on the performance of perovskite solar cells?

A2: Utilizing PAI for surface passivation leads to several performance enhancements in perovskite solar cells:

- Reduced Defect Density: PAI effectively diminishes surface defect density in perovskite films. []

- Improved Charge Transport: By mitigating surface traps, PAI facilitates more efficient charge carrier transport within the device. []

- Enhanced Efficiency and Stability: These improvements contribute to a higher power conversion efficiency and improved long-term stability of the solar cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.